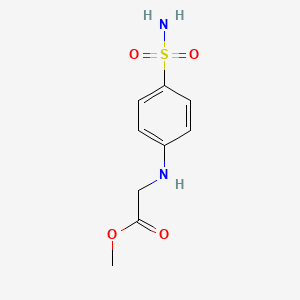

Methyl (4-sulfamoylphenyl)glycinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (4-sulfamoylphenyl)glycinate, also known as Glycine, N-[4-(aminosulfonyl)phenyl]-, methyl ester, is a chemical compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol . This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to a glycine moiety through a methyl ester linkage.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-sulfamoylphenyl)glycinate typically involves the reaction of 4-aminobenzenesulfonamide with methyl chloroacetate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like ethanol at room temperature, yielding the desired product with high efficiency . This method is operationally simple and environmentally friendly, making it suitable for both laboratory and industrial-scale production.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance reaction efficiency and product yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often emphasized to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (4-sulfamoylphenyl)glycinate undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted esters or amides depending on the nucleophile used.

Applications De Recherche Scientifique

Methyl (4-sulfamoylphenyl)glycinate has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of Methyl (4-sulfamoylphenyl)glycinate involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects in the treatment of diseases .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.

Methyl (4-aminophenyl)glycinate: Similar structure but lacks the sulfonamide group, resulting in different chemical properties and applications.

Uniqueness

Methyl (4-sulfamoylphenyl)glycinate is unique due to the presence of the sulfonamide group, which imparts specific chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of enzyme inhibitors and other bioactive compounds .

Activité Biologique

Methyl (4-sulfamoylphenyl)glycinate is an organic compound notable for its potential biological activities, particularly as an antibacterial and anti-inflammatory agent. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₃N₃O₄S

- Molecular Weight : Approximately 273.30 g/mol

- Functional Groups : Sulfonamide group linked to a phenyl ring with a methyl ester of glycine.

The sulfonamide moiety is significant for its role in medicinal chemistry, as it enhances the compound's ability to interact with various biological targets.

Antibacterial Activity

This compound exhibits significant antibacterial properties. Compounds with similar structures have been shown to inhibit bacterial growth by targeting essential bacterial enzymes. This compound may inhibit specific pathways involved in bacterial metabolism, making it a candidate for further development in treating infections.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are attributed to its ability to modulate inflammatory pathways. Research indicates that compounds with sulfonamide groups can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the production of pro-inflammatory mediators like prostaglandins. This suggests that this compound may reduce inflammation by interfering with these pathways.

Synthesis Methods

Various synthetic routes have been developed for producing this compound, including:

- Condensation Reactions : Combining sulfonamide derivatives with glycine esters.

- Direct Esterification : Reacting 4-sulfamoylphenol with methyl chloroacetate under basic conditions.

These methods can be optimized for yield and purity, making the compound accessible for research and potential therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Sulfanilamide | Classic sulfonamide | First synthetic antibacterial drug |

| Methyl (2-fluoro-4-sulfamoylphenyl)glycinate | Fluorinated derivative | Enhanced lipophilicity may improve bioavailability |

| N-(4-methylbenzoyl)-glycine methyl ester | Related ester | Different aromatic substitution affects activity |

This compound is unique due to its combination of a sulfonamide group with a glycine moiety, which may confer distinct pharmacological properties compared to other sulfonamide derivatives.

Research Findings and Case Studies

Recent studies have focused on the interactions of this compound with biological systems:

- In vitro Studies : Investigations into its binding affinity to COX enzymes revealed potential inhibitory effects, supporting its role as an anti-inflammatory agent.

- Animal Models : Preliminary animal studies demonstrated reduced inflammation markers following administration, indicating therapeutic potential in inflammatory diseases.

Propriétés

Formule moléculaire |

C9H12N2O4S |

|---|---|

Poids moléculaire |

244.27 g/mol |

Nom IUPAC |

methyl 2-(4-sulfamoylanilino)acetate |

InChI |

InChI=1S/C9H12N2O4S/c1-15-9(12)6-11-7-2-4-8(5-3-7)16(10,13)14/h2-5,11H,6H2,1H3,(H2,10,13,14) |

Clé InChI |

RQQLTUNYHYPURO-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)CNC1=CC=C(C=C1)S(=O)(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.